

Gefitinib Impurity 5 (CAS 199327-61-2): A Comprehensive Technical Guide

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Compound of Interest		
Compound Name:	Gefitinib impurity 5	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Gefitinib impurity 5**, a significant process-related impurity and key intermediate in the synthesis of Gefitinib, a first-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor. Understanding the physicochemical properties, synthesis, and analytical control of this impurity is critical for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).

Physicochemical Properties

Gefitinib impurity 5, chemically known as 7-methoxy-6-(3-morpholin-4-ylpropoxy)-3H-quinazolin-4-one, is a synthetic quinazoline derivative.[1][2] Its fundamental properties are summarized in the table below, providing essential data for its handling, characterization, and use in synthetic chemistry.

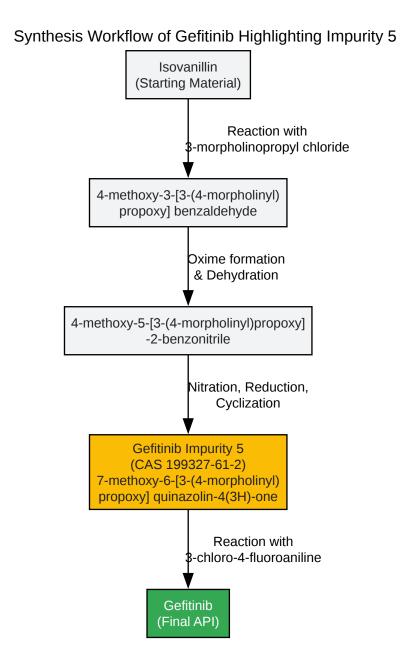


Property	Value	Source(s)
CAS Number	199327-61-2	[1][3][4]
IUPAC Name	7-methoxy-6-(3-morpholin-4- ylpropoxy)-3H-quinazolin-4- one	[1]
Synonyms	Gefitinib EP Impurity A, Gefitinib USP Related Compound A	[1][5]
Molecular Formula	C16H21N3O4	[3][4]
Molecular Weight	319.36 g/mol	[1][3][4]
Appearance	White to off-white solid	[1][4][6]
Melting Point	248-250 °C	[1]
Boiling Point	519.5 ± 60.0 °C (Predicted)	[1][6]
Density	1.32 ± 0.1 g/cm³ (Predicted)	[1][6]
Solubility	Slightly soluble in DMSO and Methanol	[1][6]
Purity (Typical)	≥95% to >99% (HPLC)	[1][3][4][7]
Storage	Recommended at 2-8°C or -20°C for long-term storage	[3][4][7]

Synthesis and Logical Workflow

Gefitinib impurity 5 is a known intermediate in the synthesis of Gefitinib.[7] One common synthetic route involves the reaction of a key intermediate with 3-morpholinopropyl chloride. The general workflow from starting materials to the final API, highlighting the position of impurity 5, is depicted below.





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Caption: Logical workflow for the synthesis of Gefitinib.

Analytical Methodologies for Identification and Quantification



The control of **Gefitinib impurity 5** is crucial, and various analytical methods have been developed for its separation and quantification in the bulk drug. A common and effective technique is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

Experimental Protocol: RP-HPLC Method for Impurity Profiling

This protocol is a composite representation based on published methods for the analysis of Gefitinib and its process-related impurities.[8][9]

1. Instrumentation:

 High-Performance Liquid Chromatograph (HPLC) system equipped with a pump, autosampler, column oven, and a photodiode array (PDA) detector.

2. Chromatographic Conditions:

Parameter	Condition
Column	Inertsil ODS-3V (250 x 4.6 mm, 5 μm) or equivalent C18 column
Mobile Phase	130 mM Ammonium Acetate and Acetonitrile (63:37, v/v), pH adjusted to 5.0 with acetic acid
Flow Rate	1.0 mL/min
Column Temperature	30°C
Detector Wavelength	260 nm
Injection Volume	10 μL

3. Sample and Standard Preparation:

 Standard Solution: Prepare a standard solution of Gefitinib and its impurities (including impurity 5) at a concentration of approximately 1.0 μg/mL in the mobile phase.



• Sample Solution: Prepare a solution of the Gefitinib bulk drug at a concentration of 100 μ g/mL in the mobile phase.

4. Method Validation Parameters:

Parameter	Typical Value Range
Limit of Detection (LOD)	0.012 - 0.033 μg/mL
Limit of Quantification (LOQ)	0.04 - 0.10 μg/mL
Linearity (Correlation Coefficient, r²)	0.9991 - 0.9994
Accuracy (Recovery)	95.99 - 100.55%
Precision (%RSD)	< 3%

5. System Suitability:

- Inject a solution containing 1.0% of impurities in Gefitinib (100 μg/mL).
- Evaluate parameters such as retention time, relative retention time, tailing factor, and theoretical plates to ensure the system is performing correctly.[9]

The workflow for the analytical characterization of **Gefitinib impurity 5** is outlined in the diagram below.



Sample Preparation Gefitinib Bulk Drug Sample Dissolution in Mobile Phase Spiking with Impurity 5 Standard (for validation) RP-HPLC Analysis Injection into HPLC System Chromatographic Separation (C18 Column) Detection by PDA Detector (260 nm) Data Analysis & Reporting Peak Identification (based on Retention Time) Quantification (Peak Area) Method Validation (LOD, LOQ, Linearity, Accuracy) (Impurity Profile)

Analytical Workflow for Gefitinib Impurity 5

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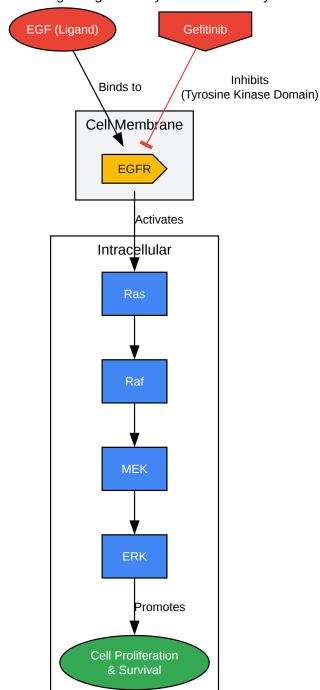
Caption: Workflow for the analytical characterization of **Gefitinib impurity 5**.



Relevance to EGFR Signaling Pathway

Gefitinib is an inhibitor of the EGFR tyrosine kinase, a key component of a signaling pathway that regulates cell proliferation and survival.[10] Mutations in the EGFR gene can lead to its constitutive activation, promoting uncontrolled cell growth in non-small cell lung cancer (NSCLC).[9] While the direct biological activity of **Gefitinib impurity 5** is not extensively documented, its structural similarity to intermediates in the synthesis of a potent EGFR inhibitor warrants careful control. The pathway targeted by the parent drug, Gefitinib, is illustrated below.





EGFR Signaling Pathway and Inhibition by Gefitinib

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Caption: EGFR signaling pathway inhibited by Gefitinib.



Conclusion

Gefitinib impurity 5 (CAS 199327-61-2) is a critical chemical entity in the manufacturing of Gefitinib. A thorough understanding of its properties, synthesis, and analytical control is paramount for drug development professionals. The implementation of robust, validated analytical methods, such as the RP-HPLC protocol detailed herein, is essential for ensuring that the levels of this and other impurities are maintained within acceptable limits, thereby guaranteeing the quality and safety of the final drug product.

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